![molecular formula C17H16ClNO5S B2770376 methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate CAS No. 1327174-43-5](/img/structure/B2770376.png)

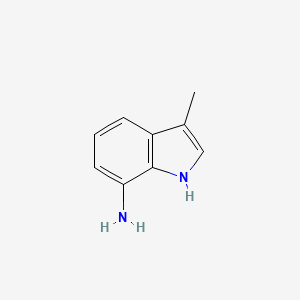

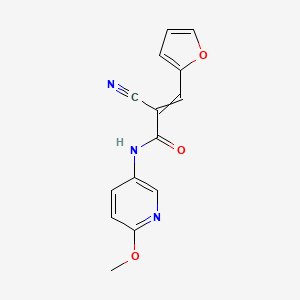

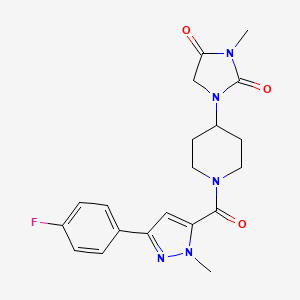

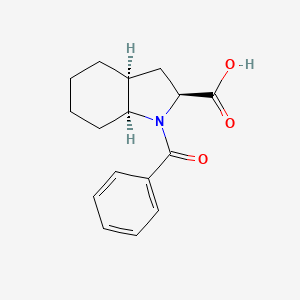

methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including an amine group, a sulfonyl group, and an acrylate ester group . These functional groups could potentially confer a variety of chemical properties to the compound.

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the bonds between them. The presence of different functional groups can greatly influence the structure and properties of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These can include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Polymer Chemistry and Material Science Applications

- Polymeric Protecting Groups : The synthesis of novel N-ethenoxyamino-modified tert-butoxycarbonyl-type amino protecting groups was achieved through the homopolymerization and copolymerization of related monomers with methyl acrylate. These polymers serve as interesting polymeric amino protecting groups due to their kinetic results of deprotection (Gormanns & Ritter, 1994).

- Photochromic Materials : Methylacrylate monomers containing azobenzene groups with heterocyclic sulfonamide substituents were synthesized and used for the preparation of homopolymers and copolymers. These materials exhibit photochromic properties, showcasing trans-cis isomerization of the side-chain azobenzene fragments induced by illumination (Ortyl, Janik, & Kucharski, 2002).

Organic Synthesis and Reaction Studies

- Synthesis of Pyrazoles : The application of vinyl sulfones as chemical equivalents of acetylenes in the reaction of 1,3-dipolar cycloaddition to diphenyldiazomethane has been explored. This synthesis pathway leads to the formation of various substituted pyrazoles, highlighting the versatility of related compounds in organic synthesis (Vasin et al., 2015).

- Enantioselective Synthesis : A chiral phosphine-catalyzed asymmetric aza-Morita–Baylis–Hillman reaction involving indole-derived sulfonyl imines and bis(3-chlorophenyl)methyl acrylate has been developed. This method provides a route to polycyclic indoles, demonstrating the compound's role in facilitating complex organic transformations (Gao, Xu, & Shi, 2015).

Photochemical and Photoinitiator Studies

- Photoinitiation for UV-curable Coatings : The study of copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties as photoinitiators for UV-curable pigmented coatings showcases the utility of these compounds in developing advanced materials with specific photochemical properties (Angiolini et al., 1997).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl (Z)-3-(4-chloroanilino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO5S/c1-23-14-7-9-15(10-8-14)25(21,22)16(17(20)24-2)11-19-13-5-3-12(18)4-6-13/h3-11,19H,1-2H3/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPLJSULYJNPFQ-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)Cl)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2770296.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2770299.png)

![2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2770302.png)

![1-[4-(Methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one](/img/structure/B2770303.png)

![2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2770308.png)

![(E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2770313.png)